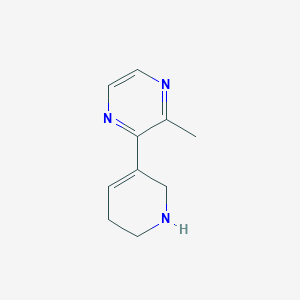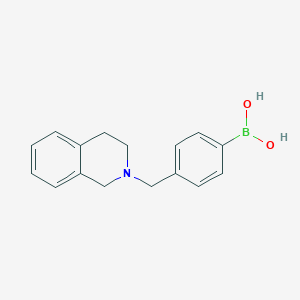
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a (3,4-dihydroisoquinolin-2(1H)-yl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the (3,4-Dihydroisoquinolin-2(1H)-yl)methyl intermediate: This can be achieved through the reduction of isoquinoline derivatives using suitable reducing agents.
Attachment to the phenyl ring: The (3,4-Dihydroisoquinolin-2(1H)-yl)methyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the boronic acid group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, alcohols, amines, and various substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a catalyst or catalyst precursor in various organic reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which (4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The (3,4-dihydroisoquinolin-2(1H)-yl)methyl group may interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound also features a dihydroisoquinoline moiety but differs in the functional groups attached to the phenyl ring.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds are structurally similar but contain different substituents on the phenyl ring.
Uniqueness
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a (3,4-dihydroisoquinolin-2(1H)-yl)methyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H18BNO2 |
|---|---|
Poids moléculaire |
267.1 g/mol |
Nom IUPAC |
[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C16H18BNO2/c19-17(20)16-7-5-13(6-8-16)11-18-10-9-14-3-1-2-4-15(14)12-18/h1-8,19-20H,9-12H2 |
Clé InChI |
LOUYERZIIVEYDI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)

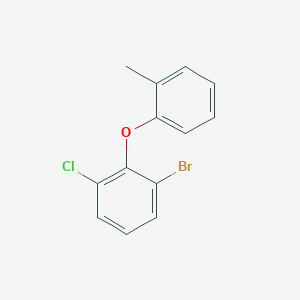
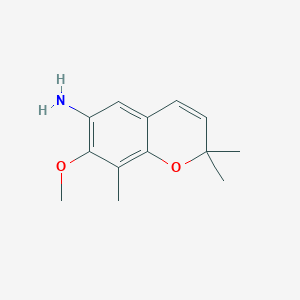
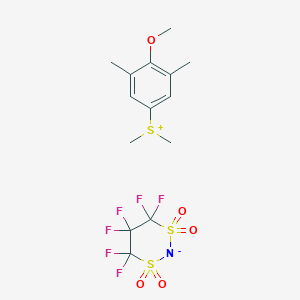
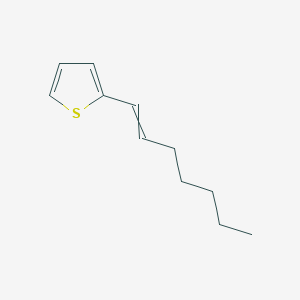


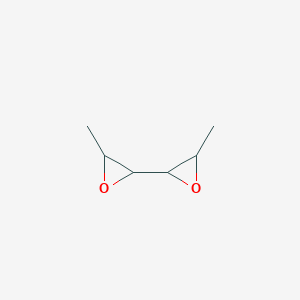
![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
